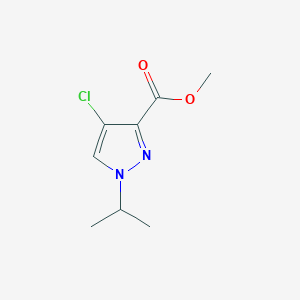

methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate

Overview

Description

Methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl ester group, a chlorine atom, and an isopropyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with isopropyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform and a catalyst like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid[][3].

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

Ester Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide[][3].

Major Products Formed

Substitution Reactions: Products include various substituted pyrazole derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.

Ester Hydrolysis: The major product is 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid[][3].

Scientific Research Applications

Methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atom and the isopropyl group can influence its binding affinity and selectivity towards these targets. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

- Methyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate

- Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and biological activity compared to its analogs with other alkyl groups.

Biological Activity

Methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate (MCIPC) is a chemical compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

MCIPC is characterized by a methyl ester group, a chlorine atom, and an isopropyl group attached to the pyrazole ring. Its molecular formula is , and it has been synthesized for various applications in medicinal chemistry, particularly as an intermediate in drug development .

The biological activity of MCIPC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorine atom and the isopropyl group enhances its binding affinity and selectivity. The pyrazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for its biological effects.

1. Antimicrobial Properties

MCIPC has been studied for its antimicrobial activity. Pyrazole derivatives generally exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

2. Anti-inflammatory Effects

Research indicates that compounds similar to MCIPC may possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Anticancer Potential

A significant area of research focuses on the anticancer properties of pyrazole derivatives. MCIPC has shown promise in inhibiting cancer cell proliferation in various studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCIPC | MCF7 | TBD | Cytotoxicity |

| Compound A | HepG2 | 0.39 ± 0.06 | Aurora-A kinase inhibition |

| Compound B | A375 | 0.46 ± 0.04 | CDK2 inhibition |

Note: TBD indicates that specific IC50 values for MCIPC are still under investigation as more studies are conducted .

Study 1: Anticancer Activity

In a study evaluating various pyrazole derivatives, MCIPC was tested against several cancer cell lines, including MCF7 and A375. While specific results for MCIPC were not detailed, related compounds showed IC50 values ranging from 0.39 µM to over 10 µM, indicating potential efficacy against these cancer types .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of pyrazole derivatives similar to MCIPC. The results indicated significant reductions in inflammatory markers when tested in vitro, suggesting that MCIPC may also have therapeutic potential in treating inflammatory diseases .

Properties

IUPAC Name |

methyl 4-chloro-1-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-5(2)11-4-6(9)7(10-11)8(12)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXALTDEOGERAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.